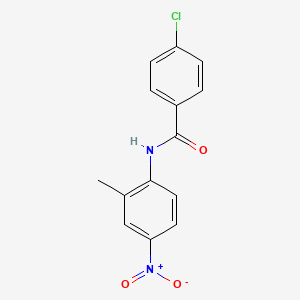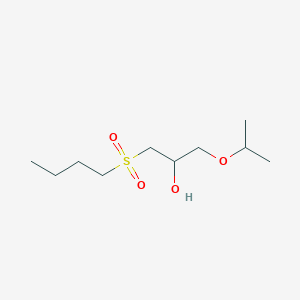
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a potent and selective antagonist of the oxytocin receptor. It was developed by Takeda Pharmaceutical Company Limited as a potential treatment for psychiatric disorders such as autism spectrum disorder and schizophrenia.
Wirkmechanismus
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Oxytocin is a neuropeptide that plays a key role in social behavior and emotional regulation. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide reduces the activity of oxytocin in the brain, which may lead to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to reduce the activity of oxytocin in the brain, which may have downstream effects on several neurotransmitter systems. For example, oxytocin has been shown to modulate the activity of dopamine, serotonin, and glutamate in the brain. By blocking the oxytocin receptor, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may alter the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its high selectivity for the oxytocin receptor. This makes it a useful tool for studying the role of oxytocin in social behavior and emotional regulation. However, a limitation of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its poor solubility, which may make it challenging to administer in vivo. Additionally, the long-term effects of blocking the oxytocin receptor are not well understood, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to improve social behavior and emotional regulation in humans with autism spectrum disorder and schizophrenia. Clinical trials are needed to determine the safety and efficacy of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide in these populations. Another area of interest is the potential for 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide to modulate other neurotransmitter systems in the brain. Further research is needed to understand the downstream effects of blocking the oxytocin receptor and how this may contribute to its therapeutic effects. Finally, the development of more soluble analogs of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may improve its clinical utility.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves several steps, including the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form 5-(3-chlorophenyl)-4-methyl-2-nitroaniline. The latter is then reacted with furfurylamine to produce 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in psychiatric disorders. In preclinical studies, 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve social interaction and reduce repetitive behaviors in animal models of autism spectrum disorder. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. These findings suggest that 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may have potential as a treatment for these disorders.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)


![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)